
5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
Übersicht
Beschreibung
5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one, more commonly known as 5-Aza-2-methyl-4-chloropyridazine (5-Aza-MCP), is a heterocyclic compound with a wide range of applications in scientific research. It has been used in various biochemical and physiological experiments, as well as in the synthesis of other compounds. 5-Aza-MCP is also known to have a mechanism of action that is beneficial in the study of DNA methylation and epigenetics.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the pyrimidine moiety, which is present in this compound, is known to exhibit a wide range of pharmacological activities. Specifically, derivatives of pyrimidine have shown promising results in inhibiting fibrosis. The compound’s effectiveness could be evaluated against immortalized rat hepatic stellate cells (HSC-T6), with the potential to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium .
Collagen Prolyl 4-Hydroxylases Inhibition
Collagen prolyl 4-hydroxylases are key enzymes in the synthesis of collagen. By inhibiting these enzymes, the compound could play a significant role in the treatment of diseases related to excessive collagen deposition, such as liver fibrosis and scleroderma .
Antimicrobial Properties
Pyrimidine derivatives are also recognized for their antimicrobial properties. The compound could be part of a study to evaluate its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents .
Antiviral Applications
The antiviral potential of pyrimidine derivatives makes them candidates for inclusion in antiviral drug discovery programs. This compound could be tested for its activity against a range of viruses, contributing to the development of novel antiviral therapies .
Antitumor Effects
The compound’s structure suggests it may have antitumor properties. Research could focus on its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines, offering a pathway to new cancer treatments .
Central Nervous System Activity
Compounds with a similar structure have been identified as high-affinity non-imidazole histamine H3 receptor agonists with in vivo central nervous system activity. This suggests potential applications in neurological research, possibly contributing to treatments for neurodegenerative diseases or sleep disorders .
Eigenschaften
IUPAC Name |
5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c1-12-8(14)7(9)6(2-11-12)13-3-5(10)4-13/h2,5H,3-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWPYONXXPPMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CC(C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminoazetidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)




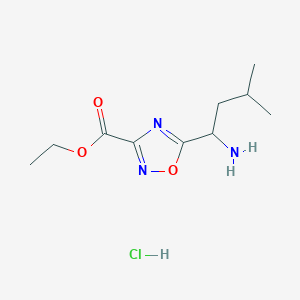

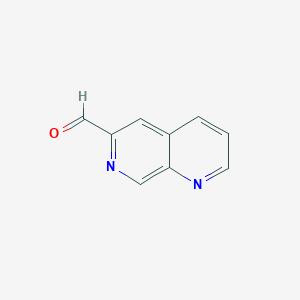

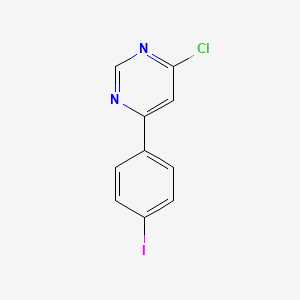
![Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475288.png)
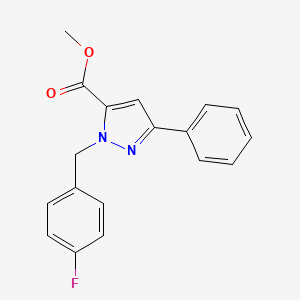
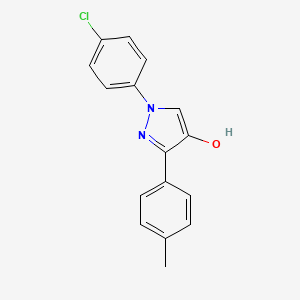
![N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B1475292.png)